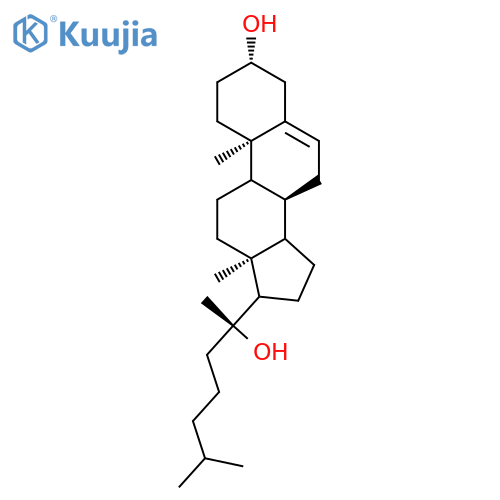

Cas no 516-72-3 (Cholest-5-ene-3,20-diol,(3b)-)

Cholest-5-ene-3,20-diol,(3b)- 化学的及び物理的性質

名前と識別子

-

- Cholest-5-ene-3,20-diol,(3b)-

- 20α-Hydroxy Cholesterol

- 20(S)-Hydroxycholesterol

- 20A-HYDROXYCHOLESTEROL

- 20Α-HYDROXY CHOLESTEROL,WHITE SOLID

- 20ALPHA-HYDROXYCHOLESTEROL

- 20α-Hydroxycholesterol

- 3beta-Cholest-5-ene-3,20-diol

- 20S-CHOLEST-5-ENE-3.BETA.,20-DIOL

- C05500

- 20?-Hydroxy Cholesterol

- SCHEMBL288274

- nat-20(S)-Hydroxycholesterol

- MFCD16661190

- Cholest-5-ene-3,20-diol, (3beta)-

- UNII-30060WAL99

- 5-Cholestene-3beta,20alpha-diol

- 20 alpha -Hydroxy Cholesterol

- CHOLEST-5-ENE-3.BETA.,20.ALPHA.-DIOL

- Cholest-5-ene-3beta,20alpha-diol

- 20S-hydroxycholesterol

- 20-hydroxycholesterol

- CHEMBL173898

- CHEBI:1296

- BDBM20175

- cholest-5-en-3beta,20-diol

- 20S-Cholest-5-ene-3beta,20-diol

- (3S,8S,9S,10R,13S,14S,17S)-17-[(2S)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

- (1S,2R,5S,10S,11S,14S,15S)-14-[(2S)-2-hydroxy-6-methylheptan-2-yl]-2,15-dimethyltetracyclo[8.7.0.0;{2,7}.0;{11,15}]heptadec-7-en-5-ol

- 20.ALPHA.-HYDROXYCHOLESTEROL

- Q27067423

- 516-72-3

- HCD

- 20alpha-Hydroxycholesterol, analytical standard

- Cholest-5-en-3beta,20alpha-diol

- LMST01010201

- PD053694

- 30060WAL99

- 20alpha-hydroxy cholesterol

- AKOS040732269

- (3alpha,8alpha)-Cholest-5-Ene-3,20-Diol

- Cholest-5-ene-3,20-diol, (3.beta.)-

- (20S)-20-Hydroxycholesterol

- (20S)-Cholest-5-ene-3beta,20-diol

- cholest-5-ene-3beta,20-diol

- DTXSID70862096

- (3beta)-cholest-5-ene-3,20-diol

- HY-12316

- CHOLEST-5-ENE-3.BETA.,20-DIOL, (20S)-

- CS-0011056

- Cholest-5-ene-3beta,20-diol, (20S)-

- DA-49337

- MCKLJFJEQRYRQT-APGJSSKUSA-N

-

- MDL: MFCD00003629

- インチ: InChI=1S/C27H46O2/c1-18(2)7-6-14-27(5,29)24-11-10-22-21-9-8-19-17-20(28)12-15-25(19,3)23(21)13-16-26(22,24)4/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t20-,21-,22-,23-,24-,25-,26-,27-/m0/s1

- InChIKey: MCKLJFJEQRYRQT-APGJSSKUSA-N

- ほほえんだ: CC(C)CCC[C@@](C)([C@H]1CC[C@H]2[C@@H]3CC=C4C[C@H](CC[C@]4(C)[C@H]3CC[C@@]21C)O)O

計算された属性

- せいみつぶんしりょう: 402.35000

- どういたいしつりょう: 402.35

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 29

- 回転可能化学結合数: 5

- 複雑さ: 638

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 8

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 6.9

- トポロジー分子極性表面積: 40.5A^2

じっけんとくせい

- 密度みつど: 1.03

- ゆうかいてん: 136-137°C

- ふってん: 512.3°Cat760mmHg

- フラッシュポイント: 213.1°C

- 屈折率: 1.538

- ようかいど: Chloroform, Methanol

- PSA: 40.46000

- LogP: 6.50360

- じょうきあつ: 0.0±3.0 mmHg at 25°C

Cholest-5-ene-3,20-diol,(3b)- セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:−20°C

Cholest-5-ene-3,20-diol,(3b)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H918000-50mg |

20a-Hydroxy Cholesterol |

516-72-3 | 50mg |

$ 603.00 | 2023-04-15 | ||

| TRC | H918000-5mg |

20a-Hydroxy Cholesterol |

516-72-3 | 5mg |

$ 114.00 | 2023-09-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X47915-10mg |

(8S,9S,10R,13S,14S,17S)-17-((R)-2-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

516-72-3 | 10mg |

¥1306.0 | 2021-09-03 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X47915-5mg |

(8S,9S,10R,13S,14S,17S)-17-((R)-2-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

516-72-3 | 5mg |

¥806.0 | 2021-09-03 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15086-5mg |

20(S)-Hydroxycholesterol |

516-72-3 | 98% | 5mg |

¥1269.00 | 2023-09-09 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15086-10mg |

20(S)-Hydroxycholesterol |

516-72-3 | 98% | 10mg |

¥2176.00 | 2023-09-09 | |

| TRC | H918000-100mg |

20a-Hydroxy Cholesterol |

516-72-3 | 100mg |

$ 1068.00 | 2023-09-07 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 700156P-5MG |

20α-hydroxycholesterol |

516-72-3 | 5mg |

¥1861.99 | 2023-11-02 | ||

| MedChemExpress | HY-12316-10mg |

20(S)-Hydroxycholesterol |

516-72-3 | 98.70% | 10mg |

¥2560 | 2024-04-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JK979-10mg |

Cholest-5-ene-3,20-diol,(3b)- |

516-72-3 | 95+% | 10mg |

1774CNY | 2021-05-07 |

Cholest-5-ene-3,20-diol,(3b)- 関連文献

-

Yuqin Wang,Kyle M. Sousa,Karl Bodin,Spyridon Theofilopoulos,Paola Sacchetti,Martin Hornshaw,Gary Woffendin,Kersti Karu,Jan Sj?vall,Ernest Arenas,William J. Griffiths Mol. BioSyst. 2009 5 529

-

Bin Li,Pierre H. Dixneuf Chem. Soc. Rev. 2021 50 5062

関連分類

- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholestane steroids Cholesterols and derivatives

- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholesterols and derivatives

Cholest-5-ene-3,20-diol,(3b)-に関する追加情報

Cholest-5-ene-3,20-diol (CAS No. 516-72-3): A Comprehensive Overview

Cholest-5-ene-3,20-diol, also known by its CAS registry number 516-72-3, is a naturally occurring steroid alcohol with significant biological activity. This compound has garnered attention in recent years due to its potential applications in the fields of pharmacology and biotechnology. The structure of Cholest-5-ene-3,20-diol consists of a cholestane skeleton with hydroxyl groups at positions 3 and 20, making it a unique member of the steroid alcohol family.

Recent studies have highlighted the role of Cholest-5-ene-3,20-diol in various physiological processes. For instance, research published in *Nature Communications* (2023) demonstrated that this compound plays a critical role in lipid metabolism and could serve as a potential therapeutic agent for treating metabolic disorders such as obesity and type 2 diabetes. The compound's ability to modulate key enzymes involved in lipid synthesis has been extensively studied, making it a promising candidate for drug development.

In addition to its metabolic effects, Cholest-5-ene-3,20-diol has shown anti-inflammatory properties in preclinical models. A study conducted by researchers at the University of California, San Francisco (UCSF), revealed that this compound can inhibit the production of pro-inflammatory cytokines, which are implicated in chronic inflammatory diseases such as arthritis and cardiovascular inflammation. These findings underscore the potential of Cholest-5-ene-3,20-diol as an anti-inflammatory agent with minimal side effects compared to conventional therapies.

The synthesis and characterization of Cholest-5-ene-3,20-diol have also been subjects of recent research. Scientists at the Massachusetts Institute of Technology (MIT) developed a novel synthetic pathway to produce this compound more efficiently, reducing costs and improving scalability for industrial applications. This advancement is particularly significant given the increasing demand for natural products in the pharmaceutical industry.

Moreover, Cholest-5-ene-3,20-diol has been explored for its role in neuroprotection. A study published in *Science Advances* (2023) found that this compound can promote neuronal survival and reduce oxidative stress in models of neurodegenerative diseases such as Alzheimer's disease. These findings suggest that Cholest-5-en-e3,20-diol could be a valuable addition to the arsenal of neuroprotective agents currently under investigation.

The pharmacokinetics and bioavailability of Cholest--5-en-e3,20-diol have also been studied extensively. Research indicates that this compound exhibits favorable absorption profiles when administered orally, making it suitable for systemic delivery. However, further studies are needed to optimize its bioavailability and ensure maximum therapeutic efficacy.

In conclusion, Cholest--5-en-e3,20-diol (CAS No. 516--72--3) is a multifaceted compound with diverse biological activities and therapeutic potentials. Its role in lipid metabolism, anti-inflammation, neuroprotection, and pharmacokinetics makes it a subject of intense scientific interest. As research continues to uncover new insights into its mechanisms of action and applications, Cholest--5-en-e3,,dol is poised to become an important player in the development of novel therapeutic agents.